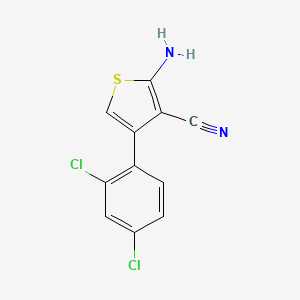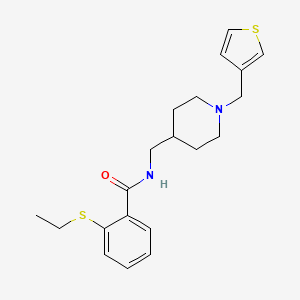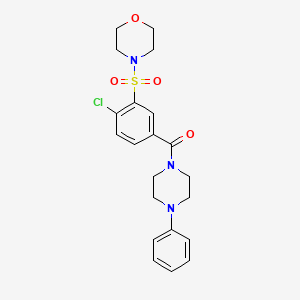
(E)-3-methyl-N-(4-(phenyldiazenyl)phenyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole is a constitutional isomer of oxazole and despite the general importance of isoxazoles in various applications . Isoxazole motif is found in many biologically active compounds, which are used as pharmaceuticals .
Synthesis Analysis
3,5-Di (hetero)aryl-substituted isoxazoles can be rapidly synthesized in a one-pot fashion by a consecutive three-component alkynylation–cyclization sequence starting from (hetero)aroyl chloride, alkynes, and sodium azide/acetic acid under copper-free palladium catalysis .
Molecular Structure Analysis
The chemical structures of these final compounds and intermediates were characterized by using IR, HRMS, 1 H-NMR and 13 C-NMR spectroscopy and element analysis .
Chemical Reactions Analysis
For accessing isoxazoles, alkynones were employed, not as Michael acceptors but as dipolarophiles, in coupling – 1,3-dipolar cycloaddition sequences to give 4-acylisoxazoles with a broad substitution pattern in a one-pot fashion .
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
Isoxazole motifs are found in many biologically active compounds, which are used as pharmaceuticals . For example, the antibiotic sulfamethoxazole, the nonsteroidal anti-inflammatory drug isoxicam, and immunosuppressive drug leflunomide all contain isoxazole motifs .
Antifungal Applications
An API containing a 3,5-diaryl-substituted isoxazole moiety as a side chain of echinocandin-derived cyclic lipopeptide is the antifungal drug micafungin (Mycamine®) against Candida and Aspergillus-caused dermatomycosis .
Neurological Applications
Isoxazoles such as ibotenate, an α-amino acid, and its biogenic amine, muscimol, naturally occur in Amanita muscaria, the fly agaric. Muscimol acts as an agonist for GABA A receptors, displaying powerful neurotoxicity ranging from sedative-hypnotic to hallucinogenic effects .
Organic Synthesis
Isoxazoles are also used in organic synthesis and natural product synthesis . The development of isoxazole syntheses has remained unabatedly important and numerous approaches evolved .
Solvent-free Synthesis
A scalable, solvent-free synthesis of 3,5-isoxazoles under ball-milling conditions has been developed . This methodology allows the synthesis of 3,5-isoxazoles in moderate to excellent yields from terminal alkynes and hydroxyimidoyl chlorides, using a recyclable Cu/Al2O3 nanocomposite catalyst .
Consecutive Three-component Synthesis
3,5-Di(hetero)aryl-substituted isoxazoles can be rapidly synthesized in a one-pot fashion by a consecutive three-component alkynylation–cyclization sequence starting from (hetero)aroyl chloride, alkynes, and sodium azide/acetic acid under copper-free palladium catalysis .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that isoxazole derivatives have been found to interact with various biological targets, such as gaba a receptors .
Mode of Action
Isoxazole derivatives, in general, have been found to exhibit a range of biological activities, including neurotoxic effects when acting as agonists for GABA A receptors .
Biochemical Pathways
Isoxazole derivatives have been associated with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The bioavailability of similar compounds has been studied and found to correlate well with theoretical predictions .
Result of Action
Some isoxazole derivatives have been found to exhibit potent anticancer activities, causing arrest in the g0/g1 phase in huh7 cells and a significant decrease in cdk4 levels .
Action Environment
The synthesis of similar compounds has been found to be influenced by the choice of solvent .
Propiedades
IUPAC Name |
3-methyl-N-(4-phenyldiazenylphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-12-11-16(23-21-12)17(22)18-13-7-9-15(10-8-13)20-19-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIZLSSDUFUFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501040282 |
Source


|
| Record name | 5-Isoxazolecarboxamide, 3-methyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501040282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-methyl-N-(4-(phenyldiazenyl)phenyl)isoxazole-5-carboxamide | |
CAS RN |
946257-22-3 |
Source


|
| Record name | 5-Isoxazolecarboxamide, 3-methyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501040282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[cyano(cyclopropyl)methyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B2823484.png)


![N-(4-chlorophenyl)-2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2823492.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2823493.png)




![2-{4-Methyl-2,5-dioxo-4-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2823502.png)


![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2823506.png)